2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are commonly used in pharmaceuticals
Mechanism of Action
Target of Action
The primary target of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid, also known as cetirizine, is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, including itching and inflammation .
Mode of Action
Cetirizine acts as an antagonist at the histamine H1 receptor . By binding to this receptor, it prevents histamine, a compound released during allergic reactions, from exerting its effects. This results in a decrease in symptoms associated with allergies, such as itching and inflammation .
Biochemical Pathways
The action of cetirizine primarily affects the histamine signaling pathway . By blocking the H1 receptor, cetirizine inhibits the downstream effects of histamine, which include vasodilation, increased vascular permeability, and sensory nerve stimulation leading to itching and pain .
Pharmacokinetics
The pharmacokinetics of cetirizine involve its absorption, distribution, metabolism, and excretion (ADME). It has high bioavailability and is metabolized in the liver, with about 14% of the drug undergoing metabolism . The majority of the drug is excreted in the urine .
Result of Action
The molecular and cellular effects of cetirizine’s action include a reduction in the symptoms of allergic reactions. By blocking the H1 receptor, cetirizine prevents histamine from causing vasodilation and increased vascular permeability, which are responsible for symptoms such as redness, swelling, and itching .
Action Environment
The action, efficacy, and stability of cetirizine can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach. Additionally, factors such as the individual’s age, liver function, and renal function can influence the drug’s metabolism and excretion .
Biochemical Analysis
Biochemical Properties
It is known that it exhibits high specific affinity for histamine H1 receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in histamine signaling pathways.
Cellular Effects
Given its affinity for the histamine H1 receptor , it may influence cell function by modulating histamine signaling pathways. This could potentially impact gene expression and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid is not well-defined. Its interaction with the histamine H1 receptor suggests that it may exert its effects at the molecular level through binding interactions with this receptor . This could potentially lead to changes in gene expression and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid typically involves the reaction of 3-chlorophenylpiperazine with chloroacetic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergies and other conditions.
Industry: Used in the development of new materials and as a reference standard in quality control.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-2-1-3-11(8-10)15-6-4-14(5-7-15)9-12(16)17/h1-3,8H,4-7,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMBLLGGXYDLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.